4-(2-Aminoethylamino)piperidine-1-carboxamide
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Overview
Description
4-(2-Aminoethylamino)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethylamino)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with appropriate amine groups. One common method includes the amidation of carboxylic acids with amines, which can be catalyzed or non-catalyzed . The reaction conditions often involve the use of coupling reagents to activate the carboxylic acid, facilitating the formation of the amide bond.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs large-scale amidation processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethylamino)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
4-(2-Aminoethylamino)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an agonist of the trace amine-associated receptor 1 (TAAR1), which plays a role in modulating dopaminergic activity. This interaction can lead to various physiological effects, including the reduction of hyperlocomotion in animal models .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide
- Piperidine-4-carboxamides
Uniqueness
4-(2-Aminoethylamino)piperidine-1-carboxamide is unique due to its specific structure and functional groups, which confer distinct biological activities. Its ability to act as a TAAR1 agonist sets it apart from other piperidine derivatives, making it a valuable compound for research in neuropharmacology and psychotic disorders .
Properties
Molecular Formula |
C8H18N4O |
---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
4-(2-aminoethylamino)piperidine-1-carboxamide |
InChI |
InChI=1S/C8H18N4O/c9-3-4-11-7-1-5-12(6-2-7)8(10)13/h7,11H,1-6,9H2,(H2,10,13) |
InChI Key |
PIQDIDDBGLBDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCN)C(=O)N |
Origin of Product |
United States |
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